
(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features an isopropyl group at position 1, a pyridin-4-yl group at position 3, and a methanamine group at position 5 of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the pyridin-4-yl group: This can be done through a cross-coupling reaction such as the Suzuki-Miyaura coupling, using a pyridin-4-yl boronic acid and a suitable palladium catalyst.
Introduction of the methanamine group: This step involves the reaction of the pyrazole derivative with formaldehyde and ammonia or a primary amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine: Similar structure but with the methanamine group at position 4.
(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine: Similar structure but with the pyridinyl group at position 3.
(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
Uniqueness
(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isopropyl group, pyridin-4-yl group, and methanamine group on the pyrazole ring makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H16N4 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
(2-propan-2-yl-5-pyridin-4-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H16N4/c1-9(2)16-11(8-13)7-12(15-16)10-3-5-14-6-4-10/h3-7,9H,8,13H2,1-2H3 |
Clave InChI |
ZRRXFIRUHTTWDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC(=N1)C2=CC=NC=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


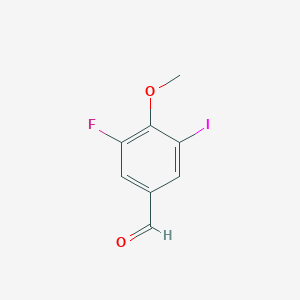

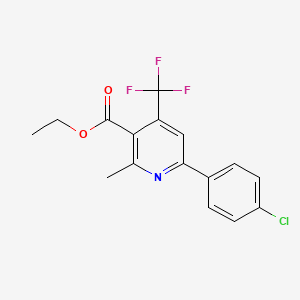
![1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428872.png)

![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)

![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
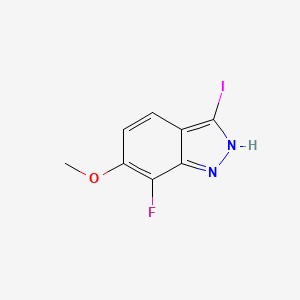
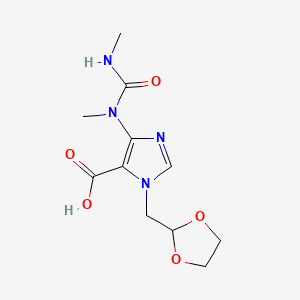
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
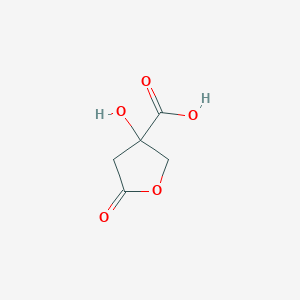
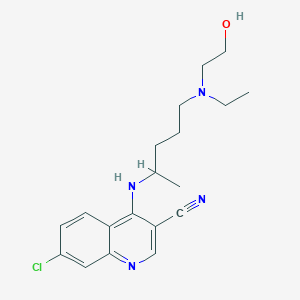
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)
